N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide
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Overview
Description
N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring fused with a pyridine ring through a carbamothioyl linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with pyridine-3-yl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like triethylamine or pyridine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, N-(pyridin-2-yl)amides, and 3-methoxy-N-(pyridin-3-ylcarbamothioyl)naphthalene-2-carboxamide.
Uniqueness: The presence of both the naphthalene and pyridine rings in this compound provides a unique combination of electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-16(20-17(22)19-13-7-4-10-18-11-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-11H,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMNPMZBWRFRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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